Cas no 1462238-03-4 (ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate)

Ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate is a specialized organic compound with distinct chemical properties. This compound features a substituted benzene ring and an imidazole derivative, offering versatile reactivity for synthetic applications. Its structure allows for efficient synthesis and reaction pathways, making it a valuable intermediate in the creation of complex organic molecules. The presence of the amino and ethyl groups enhances solubility and compatibility with various reaction conditions, providing a valuable tool for chemical synthesis.
ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate structure
1462238-03-4 structure
Product name:ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate
CAS No:1462238-03-4
MF:C14H17N3O2
MW:259.303683042526
CID:5685436
PubChem ID:66118702

ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-24973246
    • AKOS015461606
    • 1462238-03-4
    • ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
    • ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate
    • Inchi: 1S/C14H17N3O2/c1-3-19-14(18)11-5-4-6-12(7-11)16-9-13-8-15-10-17(13)2/h4-8,10,16H,3,9H2,1-2H3
    • InChI Key: IQESFPSYLMTEHE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CC(=C1)NCC1=CN=CN1C)=O

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.2Ų

ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24973246-2.5g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
2.5g
$2548.0 2024-06-19
Enamine
EN300-24973246-1.0g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
1.0g
$1299.0 2024-06-19
Enamine
EN300-24973246-1g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4
1g
$1299.0 2023-09-15
Enamine
EN300-24973246-0.5g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
0.5g
$1247.0 2024-06-19
Enamine
EN300-24973246-10.0g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
10.0g
$5590.0 2024-06-19
Enamine
EN300-24973246-0.05g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
0.05g
$1091.0 2024-06-19
Enamine
EN300-24973246-0.1g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
0.1g
$1144.0 2024-06-19
Enamine
EN300-24973246-10g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4
10g
$5590.0 2023-09-15
Enamine
EN300-24973246-0.25g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
0.25g
$1196.0 2024-06-19
Enamine
EN300-24973246-5.0g
ethyl 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoate
1462238-03-4 95%
5.0g
$3770.0 2024-06-19

Additional information on ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate

Introduction to Ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate (CAS No. 1462238-03-4)

Ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate (CAS No. 1462238-03-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The molecular structure of ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate is composed of an ethyl ester group, a benzene ring, and an imidazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The imidazole ring, in particular, is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable component in the design of bioactive compounds.

Recent studies have highlighted the potential of ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate in modulating specific protein-protein interactions and enzyme activities. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate has also been investigated for its potential as a lead compound in the discovery of new antibiotics. The unique combination of functional groups within its structure allows it to interact with bacterial cell membranes and disrupt their integrity, thereby exhibiting antibacterial activity. This is particularly relevant in light of the growing global concern over antibiotic resistance.

The pharmacokinetic profile of ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate has been studied extensively to understand its behavior in biological systems. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as a therapeutic agent.

To further explore the therapeutic potential of ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various conditions. Preliminary results from phase I trials have indicated that the compound is well-tolerated by patients, with no significant adverse effects observed at therapeutic doses.

In conclusion, ethyl 3-{(1-methyl-1H-imidazol-5-yl)methylamino}benzoate (CAS No. 1462238-03-4) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to shed light on its full potential and pave the way for its eventual use in clinical practice.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd